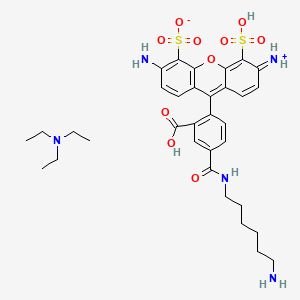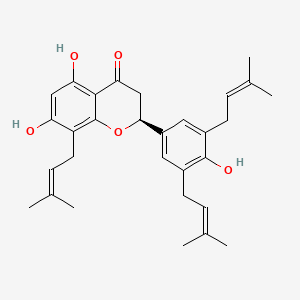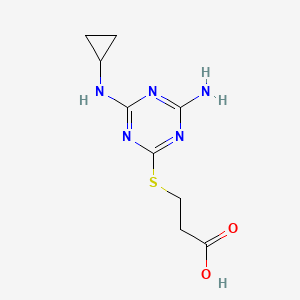
hERG-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hERG-IN-2 is a compound known for its ability to block the human ether-à-go-go-related gene (hERG) potassium channel. This channel is crucial for the repolarization of the cardiac action potential, and its blockade can lead to prolonged QT intervals, which are associated with an increased risk of arrhythmias and sudden cardiac death . This compound is used primarily in research to study the effects of hERG channel inhibition and to develop safer pharmaceuticals by predicting and mitigating cardiotoxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hERG-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, polyethylene glycol 300 (PEG300) as a co-solvent, and Tween 80 as a surfactant . The reaction conditions typically require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: hERG-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts to drive the reactions to completion .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
hERG-IN-2 is widely used in scientific research to study the hERG potassium channel and its role in cardiac electrophysiology. It is used to screen new drug candidates for potential cardiotoxicity by assessing their ability to block the hERG channel . Additionally, this compound is employed in the development of antiarrhythmic drugs and in the study of long QT syndrome, a condition characterized by prolonged cardiac repolarization . The compound is also used in computational modeling and simulation studies to predict the interactions between drugs and the hERG channel .
Mecanismo De Acción
hERG-IN-2 exerts its effects by binding to the hERG potassium channel and blocking the flow of potassium ions through the channel. This blockade prolongs the repolarization phase of the cardiac action potential, leading to an extended QT interval on the electrocardiogram . The molecular targets of this compound include specific amino acid residues within the channel’s pore region, which are critical for its gating and ion conduction properties . The blockade mechanism involves the stabilization of the channel in its closed state, preventing the normal flow of potassium ions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to hERG-IN-2 include other hERG channel blockers such as dofetilide, sotalol, and quinidine . These compounds share the ability to block the hERG channel and are used in the treatment of arrhythmias.
Uniqueness of this compound: What sets this compound apart from other hERG blockers is its high specificity and potency in blocking the hERG channel. This makes it an invaluable tool in research for understanding the detailed mechanisms of hERG channel inhibition and for developing safer pharmaceuticals with reduced cardiotoxicity .
Propiedades
Fórmula molecular |
C26H27N9O2 |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
5-[3-(dimethylamino)azetidin-1-yl]-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C26H27N9O2/c1-16-9-17(5-7-20(16)37-23-10-22-28-14-31-35(22)15-30-23)32-26-24-19(27-13-29-26)6-8-21(36-4)25(24)34-11-18(12-34)33(2)3/h5-10,13-15,18H,11-12H2,1-4H3,(H,27,29,32) |
Clave InChI |
HPKDOXLDGGGXFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)N4CC(C4)N(C)C)OC5=CC6=NC=NN6C=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


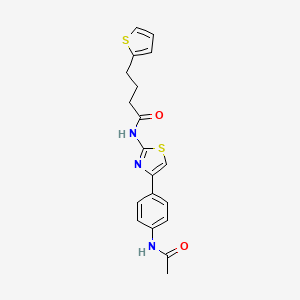
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
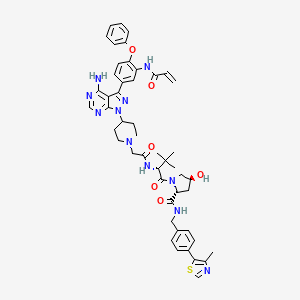
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)


![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)
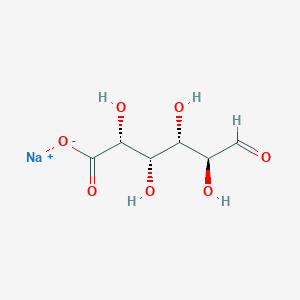
![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
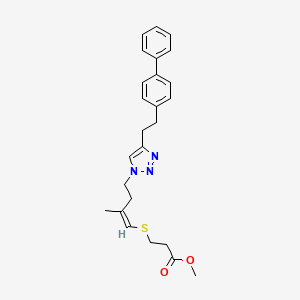
![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
